molecular formula C19H18O B14342417 4-Methyl-1,2,3,4-tetrahydrobenz(a)anthracen-4-ol CAS No. 94849-74-8

4-Methyl-1,2,3,4-tetrahydrobenz(a)anthracen-4-ol

Cat. No.: B14342417
CAS No.: 94849-74-8
M. Wt: 262.3 g/mol
InChI Key: GOJVJDUILBWCPW-UHFFFAOYSA-N
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Description

4-Methyl-1,2,3,4-tetrahydrobenz(a)anthracen-4-ol is an organic compound with the molecular formula C19H18O It is a derivative of benzanthracene, a polycyclic aromatic hydrocarbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-1,2,3,4-tetrahydrobenz(a)anthracen-4-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Friedel-Crafts alkylation, where a methyl group is introduced to the benzanthracene core. This reaction often requires a Lewis acid catalyst such as aluminum chloride (AlCl3) and is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale Friedel-Crafts alkylation processes. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and stringent control of temperature and pressure.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-1,2,3,4-tetrahydrobenz(a)anthracen-4-ol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones or other oxygenated derivatives.

    Reduction: Reduction reactions can convert it to more saturated hydrocarbons.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various functionalized derivatives.

Scientific Research Applications

4-Methyl-1,2,3,4-tetrahydrobenz(a)anthracen-4-ol has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studies have explored its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to investigate its potential therapeutic applications, particularly in cancer research.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-Methyl-1,2,3,4-tetrahydrobenz(a)anthracen-4-ol exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific context and application.

Comparison with Similar Compounds

Similar Compounds

    4-Methylbenz(a)anthracene: A closely related compound with similar structural features.

    1,2,3,4-Tetrahydrobenz(a)anthracene: Another derivative of benzanthracene with different substitution patterns.

    Benz(a)anthracene: The parent compound from which these derivatives are synthesized.

Uniqueness

4-Methyl-1,2,3,4-tetrahydrobenz(a)anthracen-4-ol is unique due to the presence of both a methyl group and a hydroxyl group, which confer distinct chemical and biological properties. These functional groups can influence the compound’s reactivity, solubility, and interactions with biological targets.

Properties

CAS No.

94849-74-8

Molecular Formula

C19H18O

Molecular Weight

262.3 g/mol

IUPAC Name

4-methyl-2,3-dihydro-1H-benzo[a]anthracen-4-ol

InChI

InChI=1S/C19H18O/c1-19(20)10-4-7-16-17-12-14-6-3-2-5-13(14)11-15(17)8-9-18(16)19/h2-3,5-6,8-9,11-12,20H,4,7,10H2,1H3

InChI Key

GOJVJDUILBWCPW-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC2=C1C=CC3=CC4=CC=CC=C4C=C23)O

Origin of Product

United States

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